molecular formula C17H19NO B1183246 N-benzyl-N-methyl-2-phenylpropanamide

N-benzyl-N-methyl-2-phenylpropanamide

Cat. No.: B1183246
M. Wt: 253.345
InChI Key: ZPLFBXUJRWKDKS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-Benzyl-N-methyl-2-phenylpropanamide (C₁₈H₁₉NO; molecular weight: 265.35 g/mol) is a tertiary amide featuring a benzyl group, a methyl group, and a phenyl-substituted propanamide backbone. Its synthesis typically follows established protocols for amide derivatives, involving condensation reactions between appropriate amines and acyl chlorides or activated carboxylic acids. Analytical data (e.g., NMR, IR) for this compound align with literature reports, confirming its structural integrity .

Properties

Molecular Formula

C17H19NO

Molecular Weight

253.345

IUPAC Name

N-benzyl-N-methyl-2-phenylpropanamide

InChI

InChI=1S/C17H19NO/c1-14(16-11-7-4-8-12-16)17(19)18(2)13-15-9-5-3-6-10-15/h3-12,14H,13H2,1-2H3

InChI Key

ZPLFBXUJRWKDKS-UHFFFAOYSA-N

SMILES

CC(C1=CC=CC=C1)C(=O)N(C)CC2=CC=CC=C2

Origin of Product

United States

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below highlights key differences between N-benzyl-N-methyl-2-phenylpropanamide and select analogs:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Key Properties References
This compound C₁₈H₁₉NO 265.35 Benzyl, methyl, phenyl High lipophilicity due to aromatic groups; tertiary amide reduces hydrogen bonding
N-Benzyl-2-propynamide C₁₀H₉NO 159.19 Benzyl, propargyl Lower molecular weight; alkyne group enhances reactivity
N-(1-Phenylpropan-2-yl)benzamide C₁₆H₁₅NO 237.30 Benzamide, 1-phenylpropan-2-yl Secondary amide with branched alkyl chain; increased solubility in polar solvents
2-[(3-Fluorophenyl)amino]-N-phenylpropanamide C₁₅H₁₅FN₂O 258.29 3-Fluoroaniline, phenyl Electronegative fluorine enhances dipole interactions; potential bioactivity
N-(4-Benzoylphenyl)-2-methylpropanamide C₁₇H₁₇NO₂ 267.32 4-Benzoylphenyl, methyl Extended conjugation via benzoyl group; higher UV absorption

Key Observations :

  • Lipophilicity : The presence of multiple aromatic groups in This compound contributes to its high lipophilicity, which may influence membrane permeability in biological systems. In contrast, N-(1-phenylpropan-2-yl)benzamide (secondary amide) exhibits greater solubility in polar solvents due to its branched alkyl chain .
  • Reactivity : N-Benzyl-2-propynamide contains a propargyl group, enabling click chemistry applications, unlike the saturated propanamide backbone of the target compound .

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